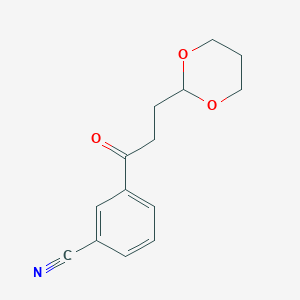![molecular formula C8H8N2O B1326411 4-metoxi-1H-pirrolo[3,2-c]piridina CAS No. 944900-76-9](/img/structure/B1326411.png)
4-metoxi-1H-pirrolo[3,2-c]piridina
Descripción general
Descripción
4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methoxy group attached. This structural motif is found in various bioactive molecules and is of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the rearrangement of pyrrolidine derivatives. For instance, the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide has been studied, highlighting the influence of substituents on the ring-opening/ring-closing sequence . Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones using alkaline methoxide in methanol has been reported, which could be relevant for the preparation of compounds like 4-methoxy-1H-pyrrolo[3,2-c]pyridine . Moreover, the synthesis of 4-aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides demonstrates the formation of related structures through reactions involving alkyl 2H-azirine-2-carboxylates and pyridinium salts .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-methoxy-1H-pyrrolo[3,2-c]pyridine has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of nootropic agents with a methoxy group and a pyrrolidine ring, revealing the conformation of the molecules in the solid state . Additionally, the crystal structure of pyridine derivatives has been analyzed, providing insights into the effects of substituents on the molecular conformation .
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds includes the formation of betaines through reactions with alkyl 2H-azirine-2-carboxylates , as well as the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes via oxidation and intramolecular 1,3-dipolar cycloaddition . These reactions demonstrate the versatility of heterocyclic compounds with methoxy and pyrrole functionalities in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the pyrrolopyridine core can be inferred from related studies. For instance, the optical properties of pyridine derivatives have been investigated using UV–vis absorption and fluorescence spectroscopy, which could be relevant for understanding the photophysical behavior of 4-methoxy-1H-pyrrolo[3,2-c]pyridine . Additionally, the importance of hydrogen bonding in determining the solubility and stability of such compounds has been highlighted .
Aplicaciones Científicas De Investigación
Neurociencia: Posible agente neuroprotector
La investigación indica que los derivados de la pirrolopiridina pueden tener propiedades neuroprotectoras. Estos compuestos podrían usarse potencialmente para tratar enfermedades del sistema nervioso debido a su capacidad de modular las vías neurológicas y proteger el tejido neural del daño .
Oncología: Actividad anticancerígena
Los compuestos de pirrolopiridina han mostrado promesa en oncología, particularmente en la inhibición del crecimiento de células cancerosas. Por ejemplo, ciertos derivados han demostrado actividad selectiva contra las líneas celulares de cáncer de mama, lo que sugiere un posible papel en las terapias contra el cáncer dirigidas .
Inmunología: Modulación del sistema inmunológico
La actividad biológica de las pirrolopiridinas se extiende al sistema inmunitario, donde pueden tener aplicaciones en el tratamiento de enfermedades relacionadas con el sistema inmunitario. Sus efectos moduladores podrían conducir a nuevos tratamientos para afecciones como los trastornos autoinmunitarios .
Farmacología: Propiedades antidiabéticas
Se ha descubierto que los compuestos que contienen el grupo pirrolopiridina reducen los niveles de glucosa en sangre, lo que podría ser beneficioso en el desarrollo de nuevos medicamentos antidiabéticos. Esta aplicación es particularmente relevante para los trastornos que implican niveles elevados de glucosa en sangre plasmática, como la diabetes tipo 1 y la resistencia a la insulina .
Bioquímica: Inhibición enzimática
En la investigación bioquímica, los derivados de la pirrolopiridina se han utilizado como inhibidores enzimáticos. Pueden influir en diversas vías bioquímicas, lo cual es crucial para comprender las enfermedades metabólicas y desarrollar los tratamientos correspondientes .
Química medicinal: Efectos analgésicos y sedantes
La síntesis de nuevos derivados de pirrolopiridina ha dado lugar a compuestos con posible actividad analgésica y sedante. Estos hallazgos podrían allanar el camino para nuevos medicamentos para el control del dolor que ofrezcan una alternativa a los tratamientos actuales .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase ix (caix) , and receptors like fibroblast growth factor receptor 1 (FGFR1) . These targets play crucial roles in cellular processes such as regulation of pH and cell proliferation.
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . For instance, it might inhibit the activity of enzymes or receptors, thereby modulating the cellular processes they are involved in.
Biochemical Pathways
Related compounds have been shown to impact pathways associated with glucose metabolism and cell proliferation . The compound’s interaction with its targets could lead to downstream effects on these and potentially other pathways.
Result of Action
Similar compounds have been found to exhibit effects such as reduced blood glucose levels and decreased cell proliferation , suggesting potential therapeutic applications in conditions like diabetes and cancer.
Propiedades
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKWYIVQUDQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646637 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944900-76-9 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)





